
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-methylbenzamide, also known as HMN-214, is a small molecule drug that has shown promising results in scientific research for the treatment of cancer.
作用机制
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-methylbenzamide involves the inhibition of the Aurora kinases, which are enzymes that play a role in cell division. By inhibiting the Aurora kinases, this compound prevents cancer cells from dividing and growing. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include the inhibition of cell division and the induction of apoptosis in cancer cells. In addition, this compound has been shown to reduce the levels of proteins that are involved in cancer cell survival and proliferation.
实验室实验的优点和局限性
One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-methylbenzamide in lab experiments is its ability to enhance the effectiveness of chemotherapy drugs. This makes it a potential candidate for combination therapy. However, one limitation of using this compound is the potential for toxicity, as it has been shown to cause liver damage in some animal studies.
未来方向
There are several future directions for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-methylbenzamide research. One potential area of study is the development of more effective and less toxic formulations of the drug. Additionally, further research is needed to determine the optimal dosing and administration of this compound for cancer treatment. Finally, clinical trials are needed to determine the safety and effectiveness of this compound in humans.
Conclusion
In conclusion, this compound is a promising small molecule drug that has shown potential for the treatment of cancer. Its mechanism of action involves the inhibition of the Aurora kinases and the induction of apoptosis in cancer cells. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that could lead to the development of more effective cancer treatments.
合成方法
The synthesis method for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-methylbenzamide involves a series of chemical reactions that result in the formation of the final product. The process begins with the reaction of 2-hydroxy-6-methylquinoline with paraformaldehyde to form the intermediate compound, 2-(hydroxymethyl)-6-methylquinoline. This intermediate is then reacted with N-isopropyl-4-methylbenzamide to form this compound.
科学研究应用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-methylbenzamide has been extensively studied in scientific research for its potential as a cancer treatment. In preclinical studies, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy.
属性
IUPAC Name |
4-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)24(22(26)17-8-5-15(3)6-9-17)13-19-12-18-11-16(4)7-10-20(18)23-21(19)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZSENJQXBBNQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



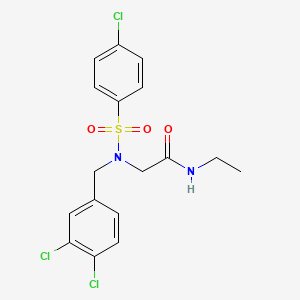


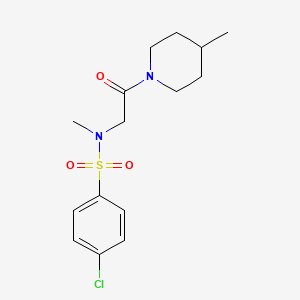
![(Z)-N1-((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)-N2-phenyloxalamide](/img/structure/B7698342.png)
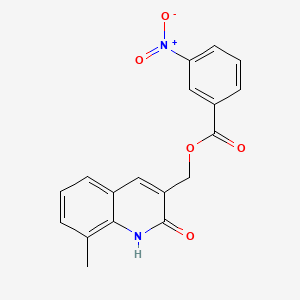
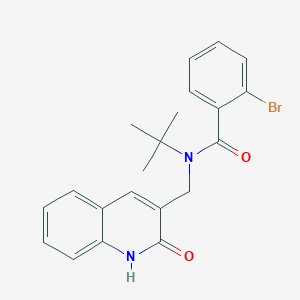
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7698359.png)

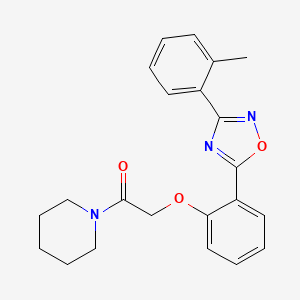
![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole](/img/structure/B7698378.png)
